Cas no 318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-)

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a specialized pyrazole derivative with notable applications in medicinal chemistry and agrochemical research. Its structure features a chloro-substituted pyrazole core linked to a methylphenyl group and a methylcarboxamide moiety, offering versatility in synthetic modifications. This compound is valued for its potential as an intermediate in the development of bioactive molecules, including kinase inhibitors and pesticidal agents. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its reactivity in cross-coupling and functionalization reactions. Its stability under standard conditions and well-characterized synthetic routes make it a reliable building block for targeted molecular design.
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- structure
318497-93-7 structure
Product name:1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-
CAS No:318497-93-7
MF:C12H12ClN3O
Molecular Weight:249.696181297302
MDL:MFCD01314858
CID:5165562

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-
    • MDL: MFCD01314858
    • インチ: 1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)
    • InChIKey: XBBGBDXUTAKEMG-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(C)C=C2)C(C(NC)=O)=C(Cl)C=N1

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671374-2mg
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide
318497-93-7 98%
2mg
¥536.00 2024-08-02
Key Organics Ltd
5M-605S-100MG
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
318497-93-7 >90%
100mg
£146.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671374-10mg
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide
318497-93-7 98%
10mg
¥800.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00888214-1g
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
318497-93-7 90%
1g
¥2401.0 2023-03-29
Key Organics Ltd
5M-605S-1MG
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
318497-93-7 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
5M-605S-5MG
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
318497-93-7 >90%
5mg
£46.00 2023-09-08
abcr
AB297417-100 mg
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; .
318497-93-7
100mg
€221.50 2023-04-26
abcr
AB297417-100mg
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; .
318497-93-7
100mg
€283.50 2025-03-19
Key Organics Ltd
5M-605S-10MG
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
318497-93-7 >90%
10mg
£63.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1671374-50mg
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide
318497-93-7 98%
50mg
¥1292.00 2024-08-02

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 関連文献

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-に関する追加情報

Introduction to 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- (CAS No. 318497-93-7)

The compound 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-, identified by its CAS number 318497-93-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazole class, a scaffold widely recognized for its biological activity and versatility in drug design. The structural features of this molecule, including the presence of a chloro substituent, a methyl group on the nitrogen atom, and a phenyl ring at the 1-position, contribute to its unique chemical properties and potential therapeutic applications.

Pyrazole derivatives have long been a subject of intense research due to their broad spectrum of biological activities. These compounds exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for the development of drugs targeting inflammatory diseases, infectious diseases, and cancer. The specific modification of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- with a chloro group at the 4-position and a methyl group on the nitrogen atom enhances its interaction with biological targets, potentially improving its efficacy and selectivity.

Recent studies have highlighted the importance of pyrazole-based compounds in medicinal chemistry. For instance, derivatives of pyrazole have been shown to inhibit Janus kinases (JAKs), which are involved in signal transduction pathways associated with inflammation and autoimmune diseases. The compound 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- has been investigated for its potential as a JAK inhibitor, demonstrating promising results in preclinical studies. These findings suggest that this compound could be a valuable asset in the treatment of conditions such as rheumatoid arthritis and psoriasis.

The chloro substituent in the molecule plays a crucial role in modulating its pharmacological properties. Chlorinated pyrazoles often exhibit enhanced binding affinity to biological targets due to the electron-withdrawing nature of chlorine, which can increase the compound's lipophilicity and metabolic stability. Additionally, the presence of a methyl group on the nitrogen atom can further enhance the compound's interactions with enzymes by influencing its electronic distribution and steric properties.

Moreover, the phenyl ring at the 1-position of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- contributes to its binding affinity by providing additional hydrophobic interactions with biological targets. This structural feature is particularly important in drug design, as it can improve the compound's ability to penetrate cell membranes and reach its target site effectively. The combination of these structural elements makes this compound a promising candidate for further development in pharmaceutical applications.

In vitro studies have shown that 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- exhibits significant inhibitory activity against various enzymes and receptors relevant to human health. For example, it has been demonstrated to inhibit COX-2 (cyclooxygenase-2), an enzyme involved in pain and inflammation. This inhibitory activity suggests that this compound could be effective in treating inflammatory conditions without causing significant side effects associated with non-selective COX inhibitors.

Another area of interest for this compound is its potential application in oncology. Pyrazole derivatives have been shown to exhibit anti-cancer properties by inhibiting key enzymes involved in cell proliferation and survival. Preclinical studies have indicated that 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- can induce apoptosis in cancer cells by targeting specific signaling pathways. These findings suggest that this compound could be developed into an anti-cancer drug or used in combination with existing therapies to enhance their effectiveness.

The synthesis of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the condensation of appropriate precursors under controlled conditions to form the pyrazole core structure. Subsequent functionalization steps are then performed to introduce the chloro group, methyl group on nitrogen, and phenyl ring at the desired positions.

The synthesis route must be carefully designed to minimize side reactions and maximize yield. This often involves using protecting groups to prevent unwanted reactions at sensitive sites within the molecule. Additionally, purification techniques such as column chromatography are employed to isolate the desired product from impurities.

Once synthesized, 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- undergoes rigorous characterization using spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound.

Evaluation of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- involves both in vitro and in vivo studies to assess its pharmacological properties and potential therapeutic applications. In vitro studies include enzyme inhibition assays, cell-based assays, and molecular docking studies to evaluate its interaction with biological targets. In vivo studies involve animal models to assess its efficacy and safety profile.

The pharmacokinetic properties of this compound are also carefully evaluated to determine its absorption, distribution, metabolism, excretion (ADME) profile. These studies provide important information about how the compound is processed by the body and help optimize dosing regimens for clinical use.

The potential therapeutic applications of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- are broad and include treatments for inflammatory diseases, infectious diseases, cancer, and other conditions where pyrazole derivatives have demonstrated efficacy. Further research is needed to fully understand its mechanisms of action and potential side effects before it can be translated into clinical use.

In conclusion, 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl- (CAS No.), represents a significant advancement in pharmaceutical chemistry with promising applications in treating various human health conditions. Its unique structural features make it a valuable candidate for further development as a therapeutic agent.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:318497-93-7)1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-
A1013693
Purity:99%
はかる:1g
Price ($):315.0